molecular formula C10H11N3O3 B1469633 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid CAS No. 1239728-84-7

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid

Cat. No. B1469633
CAS RN: 1239728-84-7
M. Wt: 221.21 g/mol
InChI Key: DJKHIEUMPAEEDD-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

The imidazole moiety is known for its antimicrobial properties. The compound , with its imidazole ring, could potentially be used to develop new antimicrobial agents that target a range of pathogenic bacteria and fungi. This application is particularly relevant in the context of increasing antibiotic resistance .

Anticancer Therapeutics

Imidazole derivatives have been studied for their potential use in cancer therapy. The structural features of the compound, including the imidazole and oxazole rings, may interact with various biological targets, leading to antitumor activity. Research in this area could lead to the development of novel anticancer drugs .

Anti-inflammatory Agents

The compound’s imidazole core is associated with anti-inflammatory effects. It could be utilized in the synthesis of drugs aimed at treating inflammatory diseases, such as arthritis or inflammatory bowel disease, by modulating the body’s inflammatory response .

Antidiabetic Applications

Imidazole-containing compounds have shown promise in the treatment of diabetes. The subject compound could be explored as a scaffold for developing new antidiabetic medications that help regulate blood sugar levels .

Antiviral Research

Given the broad range of biological activities of imidazole derivatives, there is potential for the compound to be used in antiviral drug discovery. It could play a role in the synthesis of compounds that inhibit viral replication or assembly .

Neuroprotective Properties

The compound’s ability to cross the blood-brain barrier, due to its heterocyclic structure, makes it a candidate for the development of neuroprotective drugs. These could be used to treat neurodegenerative diseases like Alzheimer’s or Parkinson’s .

Drug Synthesis Intermediates

The oxazole ring present in the compound is a common feature in bioactive natural products and pharmaceuticals. This makes it a valuable intermediate in organic synthesis, potentially leading to the creation of a variety of biologically active molecules.

Mechanism of Action

The mechanism of action of imidazole and its derivatives is diverse, depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For example, some imidazole derivatives are used as drugs and have been tested for safety in humans .

Future Directions

The future directions in the research and development of imidazole and oxazole derivatives could include the synthesis of new compounds with potential therapeutic applications .

properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-8(7(2)16-12-6)3-13-4-9(10(14)15)11-5-13/h4-5H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKHIEUMPAEEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-imidazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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